{2-[(Benzylamino)methyl]phenoxy}
Description
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.316 |
IUPAC Name |
2-[2-[(benzylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H17NO3/c18-16(19)12-20-15-9-5-4-8-14(15)11-17-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2,(H,18,19) |
InChI Key |
NIZAPZJWKJQNFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Enzyme Inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (Compound A)
- Structure: Features a boronic acid substituent and methoxyethyl-phenoxy group.
- Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRPD3, with 1 µM achieving maximal appressorium inhibition in Magnaporthe oryzae, outperforming trichostatin A (1.5 µM) .
- Key Advantage : Boronic acid enhances binding specificity to HDAC active sites via covalent interactions.
Benzyl 2-{4-[2-(4-Chlorobenzoylamino)ethyl]phenoxy}-2-methylpropionate (Compound B)
- Structure: Includes a 4-chlorobenzoylaminoethyl chain and ester group.
- Crystallography : X-ray data (R factor = 0.049) reveal a 112.54° bond angle at C17–C16–C13, indicating steric flexibility. The chlorobenzoyl group enhances hydrophobic interactions in protein binding .
- Application: Potential as a prodrug due to ester hydrolysis susceptibility.
4-Benzylaminopyridine (Compound C)
- Structure: Pyridine ring substituted with benzylamino.
- Properties: Higher basicity (pKa ~6.5) compared to {2-[(Benzylamino)methyl]phenoxy} due to pyridine’s electron-withdrawing nature. Used as a catalyst in organic synthesis .
Key Observations:
- Polarity : Boronic acid (Compound A) increases water solubility, while chlorobenzoyl (Compound B) enhances lipophilicity.
- Bioactivity: The ortho-substituted benzylamino group in {2-[(Benzylamino)methyl]phenoxy} may favor stronger enzyme binding than para-substituted analogs like 4-benzylaminopyridine.
Mechanistic Insights from Molecular Docking
Compound A’s boronic acid forms stable hydrogen bonds with MoRPD3’s zinc ion (binding energy: −9.2 kcal/mol), whereas trichostatin A relies on hydroxamate-Zn²⁺ coordination. This suggests {2-[(Benzylamino)methyl]phenoxy} derivatives could be optimized by introducing electrophilic groups for covalent inhibition .
Q & A
Q. How are these compounds used in developing fluorescent probes?
- Design Principles :
- FRET probes : Attach dansyl or coumarin fluorophores to the phenoxy core .
- Metal sensing : Coordinate Cu via the benzylamino group (λ = 450–500 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
